molecular formula C17H17N3O2 B2797068 N2-methyl-N1-phenylindoline-1,2-dicarboxamide CAS No. 1103517-74-3

N2-methyl-N1-phenylindoline-1,2-dicarboxamide

Cat. No. B2797068
CAS RN: 1103517-74-3
M. Wt: 295.342
InChI Key: ASQHZNZJZLXCKI-UHFFFAOYSA-N
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Description

N2-methyl-N1-phenylindoline-1,2-dicarboxamide is a compound that is related to a group of substances known as dicarboxamides . It is also known by registry numbers ZINC000064552580, ZINC000064552582 .

Scientific Research Applications

Chemical Structure Analysis

Structural analyses of compounds similar to N2-methyl-N1-phenylindoline-1,2-dicarboxamide have been conducted to understand their chemical properties and potential reactivity patterns. For example, studies on the phenyl groups' orientation in related compounds and their displacement parameters offer insights into the molecular interactions and stability of such compounds (Sudha et al., 1997).

Catalytic and Biological Activities

Research on derivatives of similar structural frameworks has explored their catalytic and biological activities. For instance, some studies have focused on the synthesis and pharmacological evaluation of compounds based on dicarboxamide platforms, revealing their potential as TRPV1 antagonists with implications for developing antinociceptive drugs (Gao et al., 2019).

Photocatalytic Properties

Coordination complexes prepared using flexible dicarboxylate and different N-donor coligands have been investigated for their photocatalytic properties, particularly for the degradation of organic dye pollutants. Such studies highlight the potential environmental applications of compounds with dicarboxamide functionalities (Lu et al., 2021).

Sensing Applications

Compounds with dicarboxamide receptors have been studied for their fluorescent anion sensing capabilities in aqueous environments. These studies demonstrate the utility of such compounds in detecting and quantifying anions, which is crucial in environmental monitoring and chemical analysis (Dorazco‐González et al., 2014).

Corrosion Inhibition

Research on N-substituted piperidine dicarboxamides has shown their effectiveness as corrosion inhibitors for metals in acidic environments. These studies suggest potential industrial applications in protecting metal surfaces and structures from corrosion (Rajendraprasad et al., 2020).

properties

IUPAC Name

2-N-methyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHZNZJZLXCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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